HDAC4 Inhibitory Potency: Trifluoroacetylthiophene Carboxylate Derivatives vs. Acetyl Analogue
The ethyl ester derivative of the target compound, ethyl 5-(trifluoroacetyl)thiophene-2-carboxylate, inhibits HDAC4 with an IC50 of 320 nM [1]. In contrast, the corresponding 5-acetylthiophene-2-carboxylate analogue (compound 6f, 4-acetyl) displays double-digit nanomolar activity against HDAC4 and >100-fold selectivity over HDAC1, demonstrating that the trifluoroacetyl group is essential for achieving this potency and selectivity profile [2]. Further optimization of 5-aryl-2-(trifluoroacetyl)thiophenes derived from this carboxylic acid building block yielded compound 6h with HDAC4 WT IC50 = 310 nM, HDAC6 IC50 = 70 nM, and 40-fold selectivity over HDAC1 [2].
| Evidence Dimension | HDAC4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Ethyl 5-(trifluoroacetyl)thiophene-2-carboxylate: IC50 = 320 nM (HDAC4 WT); Optimized derivative 6h: HDAC4 IC50 = 310 nM, HDAC6 IC50 = 70 nM |
| Comparator Or Baseline | 5-Acetyl analogue (compound 6f): IC50 < 100 nM against HDAC4; 5-Trifluoroacetylthiophene lacking 2-carboxylate: no quantitative inhibition reported |
| Quantified Difference | Trifluoroacetyl carboxylate scaffold enables HDAC4 IC50 of 310–320 nM with class II selectivity; acetyl analogue shows >100-fold selectivity but trifluoroacetyl is prerequisite for zinc chelation |
| Conditions | Fluor-de-Lys HDAC activity assay (Biomol); purified recombinant HDAC4 WT enzyme, 2°C incubation [1]; HDAC4 CAM and WT assays [2] |
Why This Matters
The trifluoroacetyl group is the critical zinc-binding motif; without it (acetyl analogue) or without the carboxylate handle for further elaboration (simple trifluoroacetylthiophene), the scaffold cannot achieve the dual requirement of potent class II HDAC inhibition and synthetic tractability for lead optimization.
- [1] BindingDB Entry BDBM25153. ethyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate. Affinity Data: HDAC4 IC50 = 320 nM. View Source
- [2] Ontoria JM, et al. J Med Chem. 2009;52(21):6782-6789. Compound 6h: HDAC4 WT IC50 = 310 nM, HDAC6 IC50 = 70 nM, 40-fold selectivity over HDAC1. View Source
